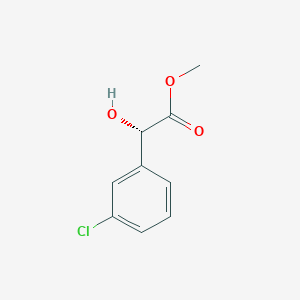
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide is a pyrimidine derivative with a hydroxyl group at the 5-position, a keto group at the 4-position, a propan-2-yl group at the 2-position, and a carboxamide group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of an appropriate β-keto ester with guanidine or its derivatives under acidic or basic conditions.
Cyclization Reaction: Another method involves cyclization of a suitable precursor containing the pyrimidine ring under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. Catalysts may be employed to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The propan-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid.
Reduction: 5-Hydroxy-4-hydroxy-2-propan-2-yl-1H-pyrimidine-6-carboxamide.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5-Hydroxy-4-oxo-2-thiophen-2-yl-1H-pyrimidine-6-carboxamide
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid
Uniqueness: 5-Hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide is unique due to its specific structural features, such as the presence of the propan-2-yl group, which differentiates it from other pyrimidine derivatives
Propiedades
IUPAC Name |
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3(2)7-10-4(6(9)13)5(12)8(14)11-7/h3,12H,1-2H3,(H2,9,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKTQDOANDKDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7945752.png)

![2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7945774.png)




![[(1R,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B7945819.png)
![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)

![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7945854.png)
![2-[5-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945860.png)
